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Compound of Interest

Compound Name:
2'-Deoxycytidine-1'-13C

Monohydrate

CAS No.: 478510-83-7

Cat. No.: B583542

Get Quote

Executive Summary
CAS 478510-83-7 refers to 2'-Deoxycytidine-1'-¹³C (monohydrate), a stable isotope-labeled

nucleoside analog.[1] It serves as a critical Internal Standard (IS) in bioanalytical workflows,

specifically for the quantitative determination of endogenous 2'-deoxycytidine (2'-dC) and

related nucleoside analog drugs (e.g., Gemcitabine, Decitabine) via Isotope Dilution Mass

Spectrometry (IDMS).

In drug development, this compound is indispensable for normalizing matrix effects and

recovery variations during the analysis of intracellular nucleotide pools, mitochondrial DNA

synthesis markers, and nucleoside transporter kinetics.

Chemical Identity & Structural Analysis
Unlike radiolabels (

C,
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H), the

C label at the 1'-position of the ribose ring is non-radioactive and chemically stable. It provides
a mass shift of +1.00335 Da relative to the natural isotopologue, allowing for precise mass
spectral resolution.

Nomenclature & Identifiers
Parameter Detail

Chemical Name 2'-Deoxycytidine-1'-¹³C monohydrate

CAS Registry Number 478510-83-7

Parent Compound 2'-Deoxycytidine (CAS 951-77-9)

Molecular Formula
(Total:

)

Molecular Weight 246.23 g/mol (Monohydrate)

Isotopic Enrichment
Typically

99 atom % ¹³C

Structural Visualization
The following diagram illustrates the chemical structure, highlighting the site of isotopic labeling

at the anomeric carbon (C1') of the deoxyribose ring.
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Figure 1: Structural topology of CAS 478510-83-7. The ¹³C label is strategically placed at the

C1' anomeric position, ensuring stability against metabolic exchange.
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Physicochemical Profiling
Understanding the physical behavior of CAS 478510-83-7 is essential for preparing robust

stock solutions and mobile phases.

Solubility & Solution Chemistry
Water Solubility: Highly soluble (>100 mg/mL). The presence of the hydrophilic hydroxyl

groups and the cytosine amine makes it readily soluble in aqueous buffers.

Organic Solubility: Sparingly soluble in ethanol; practically insoluble in non-polar solvents

(hexane, diethyl ether).

Dissolution Protocol:

Weigh the monohydrate solid.

Dissolve in HPLC-grade water or 10 mM Ammonium Acetate (pH 6.0).

Critical Note: Avoid dissolving directly in 100% organic solvent (e.g., Acetonitrile) as

precipitation may occur.

Acid-Base Properties (pKa)
The cytosine moiety possesses a basic nitrogen at position N3.

pKa (N3): 4.25 ± 0.10.

Implication: At physiological pH (7.4), the molecule is neutral. In acidic mobile phases (e.g.,

0.1% Formic Acid, pH ~2.7), the N3 position is protonated (

), facilitating positive ion mode electrospray ionization (ESI+).

Stability & Degradation Pathways
Researchers must be aware of the specific vulnerabilities of the N-glycosidic bond.

Hydrolytic Stability

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583542?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidic Conditions (pH < 3): The N-glycosidic bond is susceptible to hydrolysis, leading to the

release of free Cytosine and the ¹³C-labeled deoxyribose sugar.

Mitigation: Store stock solutions in neutral buffers (pH 6-8). Minimize time in acidic LC

mobile phases.

Enzymatic Stability: Susceptible to Cytidine Deaminase (CDA), which converts it to 2'-

Deoxyuridine-1'-¹³C.

Mitigation: When spiking into plasma/tissue homogenates, add a CDA inhibitor (e.g.,

Tetrahydrouridine) immediately.

Thermal & Photostability
Thermal: Stable at room temperature for short periods (24-48h). Long-term storage requires

-20°C.[2]

Light: Cytosine absorbs UV light (

nm). Prolonged exposure to intense UV can induce photohydration of the C5-C6 double
bond.

Analytical Characterization (LC-MS/MS)
This section outlines the standard operating procedure for using CAS 478510-83-7 as an

Internal Standard.

Mass Spectrometry Transitions
For Multiple Reaction Monitoring (MRM) in ESI+ mode:
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Compound
Precursor Ion (

)

Product Ion (

)
Loss Description

Native 2'-dC 228.1 112.1
Loss of deoxyribose

(neutral loss 116)

IS (CAS 478510-83-7) 229.1 112.1

Loss of ¹³C-labeled

deoxyribose (neutral

loss 117)

Note: The product ion (112.1, protonated cytosine) remains unlabeled because the ¹³C is

located on the sugar moiety, which is lost as a neutral fragment.

Method Development Workflow
The following diagram details the logic for integrating this IS into a quantitative bioanalytical

method.
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Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing CAS 478510-83-7 to

correct for extraction efficiency and matrix ionization suppression.

Handling & Safety
While non-toxic compared to cytotoxic nucleoside analogs, standard laboratory safety is

required.
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PPE: Nitrile gloves, safety glasses, and lab coat.

Inhalation: Handle powder in a fume hood to avoid inhalation of dust.

Disposal: Dispose of as organic chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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